Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester
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Overview
Description
Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester: is an organic compound with a complex structure that combines the properties of benzoic acid, methoxy groups, and cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol (in this case, 1-cyclohexen-1-ylmethanol) in the presence of an acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of benzoic acid or its derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
- Employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then exert their effects. The methoxy group enhances the compound’s reactivity towards electrophilic substitution, influencing its biological and chemical activities .
Comparison with Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of the cyclohexenyl group.
Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl group instead of the cyclohexenyl group.
Benzoic acid, 4-methoxy-, phenyl ester: Similar structure but with a phenyl group instead of the cyclohexenyl group.
Uniqueness: The presence of the cyclohexenyl group in Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester imparts unique steric and electronic properties, making it distinct from other similar esters
Properties
CAS No. |
161578-92-3 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
cyclohexen-1-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H18O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h5,7-10H,2-4,6,11H2,1H3 |
InChI Key |
YTOADMMHYFXNEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CCCCC2 |
Origin of Product |
United States |
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